7,7'-Biphyscion

描述

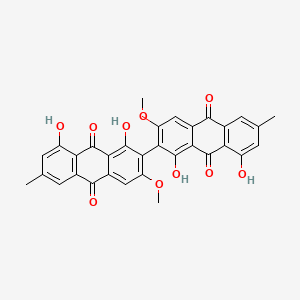

7,7’-Biphyscion is a dimeric anthraquinone compound derived from certain fungal species, particularly those in the genus Cortinarius. This compound has garnered attention due to its remarkable photophysical and photobiological properties, including promising anticancer effects under blue-light irradiation .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 7,7’-Biphyscion typically involves the extraction from fungal species such as Cortinarius rubrophyllus. The process begins with the extraction of the precursor compound, flavomannin-6,6’-dimethyl ether, which is abundant in many species of the subgenus Dermocybe. Controlled oxidation of this precursor significantly increases the yield of 7,7’-Biphyscion .

Industrial Production Methods: Industrial production methods for 7,7’-Biphyscion are still under development due to the challenges associated with the seasonal collection of mushrooms, low extraction yields, and tricky fungal identification. advancements in controlled oxidation processes have shown promise in increasing the yield and easing the isolation process .

化学反应分析

Types of Reactions: 7,7’-Biphyscion undergoes various chemical reactions, including oxidation and photochemical reactions. The compound is known for its light-dependent generation of singlet oxygen, which plays a crucial role in its phototoxicity .

Common Reagents and Conditions: Common reagents used in the preparation and reactions of 7,7’-Biphyscion include petroleum ether, dichloromethane, and methanol. The extraction process often involves ultrasonic baths and filtration steps .

Major Products Formed: The major products formed from the reactions of 7,7’-Biphyscion include glycosylated anthraquinones and other phototoxic compounds. These products have shown significant potential in photodynamic therapy applications .

科学研究应用

7,7’-Biphyscion has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

作用机制

The mechanism of action of 7,7’-Biphyscion involves the generation of singlet oxygen upon blue-light irradiation. This reactive oxygen species induces apoptosis in cancer cells by causing oxidative damage to cellular components. The compound’s ability to efficiently generate singlet oxygen and induce cell death makes it a promising candidate for photodynamic therapy .

相似化合物的比较

Uniqueness of 7,7’-Biphyscion: 7,7’-Biphyscion stands out due to its dimeric structure, which enhances its photophysical properties and increases its efficiency in generating singlet oxygen. This makes it more effective in photodynamic therapy applications compared to its monomeric counterparts .

生物活性

7,7'-Biphyscion is a dimeric anthraquinone compound primarily isolated from various species of the genus Cortinarius, particularly Cortinarius uliginosus and Cortinarius rubrophyllus. This compound has garnered significant attention due to its promising biological activities, particularly in the fields of oncology and microbiology.

Chemical Structure

This compound is characterized by its unique anthraquinone structure, which contributes to its photophysical properties and biological efficacy. The compound's structure allows it to act as a photosensitizer, making it effective under specific light conditions.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer effects, particularly under blue-light irradiation. The compound has demonstrated an EC50-value as low as 64 nM against A549 lung cancer cells when exposed to blue light (λ = 468 nm) with a radiant exposure of 9.3 J cm . This indicates a strong capacity to induce apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound

| Cell Line | EC50 (nM) | Light Condition (nm) | Radiant Exposure (J cm) |

|---|---|---|---|

| A549 (Lung) | 64 | 468 | 9.3 |

| MCF-7 (Breast) | TBD | TBD | TBD |

| HeLa (Cervical) | TBD | TBD | TBD |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity. For instance, extracts containing this compound completely inhibited the growth of Staphylococcus aureus at a concentration of 7.5 µg/mL and Candida albicans at 75 µg/mL , both under visible light conditions . This suggests its potential utility in treating infections caused by resistant strains of bacteria and fungi.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Photodynamic Therapy (PDT) : Upon activation by light, the compound generates reactive oxygen species (ROS), which can lead to oxidative stress in target cells, resulting in apoptosis or necrosis.

- Cellular Uptake : Studies indicate that this compound is more efficiently taken up by cells compared to other anthraquinones, enhancing its therapeutic potential .

Case Studies

- Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound followed by blue-light exposure resulted in significant cell death compared to controls.

- Antimicrobial Efficacy : In vitro tests revealed that the compound's extracts could effectively inhibit pathogenic bacteria and fungi, suggesting its application in developing new antimicrobial agents.

Challenges and Future Directions

Despite its promising biological activities, the practical application of this compound faces several challenges:

- Isolation Difficulties : The extraction process from natural sources is complicated due to low yields and the need for specific fungal identification.

- Seasonal Availability : The ectomycorrhizal nature of the fungi limits large-scale cultivation and extraction.

To overcome these challenges, researchers are exploring alternative methods such as synthetic biology approaches to produce this compound in more controlled environments .

属性

IUPAC Name |

2-(1,8-dihydroxy-3-methoxy-6-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-11-5-13-21(17(33)7-11)29(37)23-15(27(13)35)9-19(41-3)25(31(23)39)26-20(42-4)10-16-24(32(26)40)30(38)22-14(28(16)36)6-12(2)8-18(22)34/h5-10,33-34,39-40H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYFTPKBPRIMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C(C=C5C(=C4O)C(=O)C6=C(C5=O)C=C(C=C6O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190440 | |

| Record name | 7,7'-Biphyscion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36942-61-7 | |

| Record name | 7,7'-Biphyscion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036942617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,7'-Biphyscion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。